molecular formula C9H14O2 B14001029 2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane CAS No. 16839-60-4

2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane

Cat. No.: B14001029
CAS No.: 16839-60-4
M. Wt: 154.21 g/mol
InChI Key: OIQMGWZBMQLIFQ-UHFFFAOYSA-N
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Description

2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[310]hexane is a bicyclic organic compound with a unique structure that includes an oxirane (epoxide) ring and a bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

. These methods often require sophisticated and pre-functionalized starting materials.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as peracids for epoxide ring opening.

    Reducing agents: Such as lithium aluminum hydride for reduction.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols or other reduced derivatives.

Scientific Research Applications

2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of bioactive compounds.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentane oxide
  • Cyclopentene epoxide
  • 1,2-Epoxycyclopentane

Uniqueness

2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane is unique due to its bicyclic structure and the presence of an oxirane ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it valuable for specific research and industrial purposes .

Properties

CAS No.

16839-60-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-[(2-methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C9H14O2/c1-9(5-10-9)4-6-2-3-7-8(6)11-7/h6-8H,2-5H2,1H3

InChI Key

OIQMGWZBMQLIFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CC2CCC3C2O3

Origin of Product

United States

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